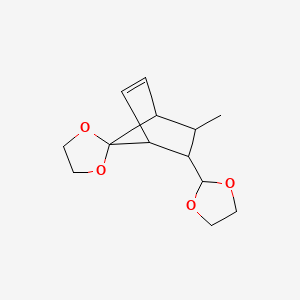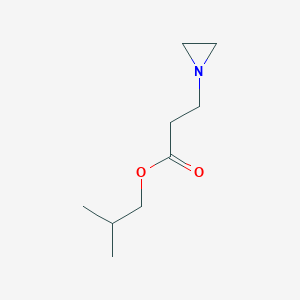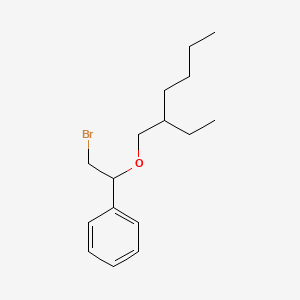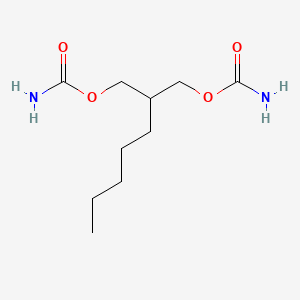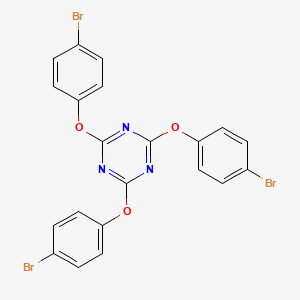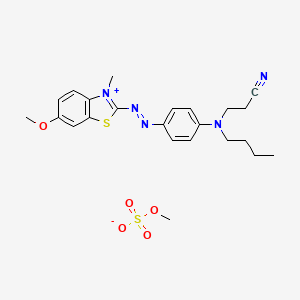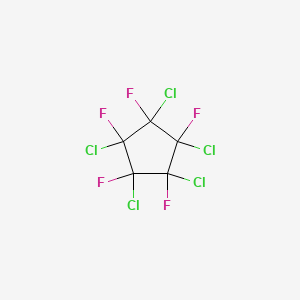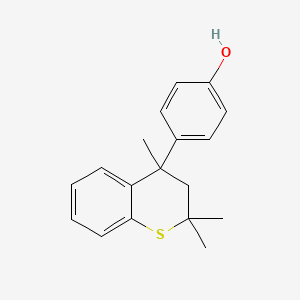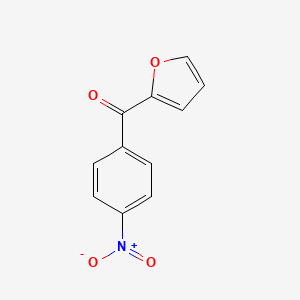![molecular formula C14H28N2O4 B14697981 methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid CAS No. 25648-97-9](/img/structure/B14697981.png)
methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid is a complex organic compound that belongs to the class of carbamic acids This compound is characterized by its unique structure, which includes a carbamate group and a hexyl chain with a propylcarbamoyloxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid typically involves multi-step organic reactions. One common method is the reaction of a hexylamine derivative with methyl chloroformate, followed by the introduction of the propylcarbamoyloxymethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar reactivity but lacking the hexyl and propylcarbamoyloxymethyl groups.
Ethyl carbamate: Another carbamate with an ethyl group instead of a methyl group, used in similar applications.
Hexyl carbamate: A compound with a hexyl chain similar to methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid but without the propylcarbamoyloxymethyl substituent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
25648-97-9 |
|---|---|
Formule moléculaire |
C14H28N2O4 |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid |
InChI |
InChI=1S/C14H28N2O4/c1-5-7-14(3,8-10-16(4)13(18)19)11-20-12(17)15-9-6-2/h5-11H2,1-4H3,(H,15,17)(H,18,19) |
Clé InChI |
UEBIWGWURCSTCN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CCN(C)C(=O)O)COC(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


